(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile
Overview
Description
(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile is an organic compound with a unique structure that includes an ethoxymethylene group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile typically involves the reaction of ethyl cyanoacetate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxymethylene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The ethoxymethylene group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(Methoxymethylene)-3-oxobutanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.
(2Z)-2-(Hydroxymethylene)-3-oxobutanenitrile: Contains a hydroxymethylene group.
(2Z)-2-(Aminomethylene)-3-oxobutanenitrile: Features an aminomethylene group.
Uniqueness
(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile is unique due to its ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
(2Z)-2-(ethoxymethylidene)-3-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIDVVGWAPYMC-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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